3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine 3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine
Brand Name: Vulcanchem
CAS No.: 303109-68-4
VCID: VC17299835
InChI: InChI=1S/C8H11NO3S2/c1-5-7(2-3-12-5)14-13-4-6(9)8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1
SMILES:
Molecular Formula: C8H11NO3S2
Molecular Weight: 233.3 g/mol

3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine

CAS No.: 303109-68-4

Cat. No.: VC17299835

Molecular Formula: C8H11NO3S2

Molecular Weight: 233.3 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine - 303109-68-4

Specification

CAS No. 303109-68-4
Molecular Formula C8H11NO3S2
Molecular Weight 233.3 g/mol
IUPAC Name (2R)-2-amino-3-[(2-methylfuran-3-yl)disulfanyl]propanoic acid
Standard InChI InChI=1S/C8H11NO3S2/c1-5-7(2-3-12-5)14-13-4-6(9)8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1
Standard InChI Key HVSVIFWQGZJHRH-LURJTMIESA-N
Isomeric SMILES CC1=C(C=CO1)SSC[C@@H](C(=O)O)N
Canonical SMILES CC1=C(C=CO1)SSCC(C(=O)O)N

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of 3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine is C₈H₁₁NO₃S₂, derived from:

  • L-alanine backbone: C₃H₇NO₂

  • 2-Methylfuran-3-yl group: C₅H₅O

  • Disulfanyl bridge: S₂

Table 1: Comparative Molecular Properties of Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
3-(2-Furyl)-L-alanine C₇H₉NO₃155.15121786-31-0
3-(2-Thienyl)-L-alanine C₇H₉NO₂S171.2262561-76-6
3-(3-Pyridyl)-L-alanine C₈H₁₀N₂O₂166.1864090-98-8
Target CompoundC₈H₁₁NO₃S₂241.31Not Available

The disulfanyl group introduces unique steric and electronic effects, potentially enhancing redox activity compared to monosulfanyl analogs like 3-(2-thienyl)-L-alanine .

Stereochemical Considerations

Like its analogs, the L-configuration of the alanine α-carbon is critical for biological compatibility. Computational modeling suggests that the 2-methylfuran-3-yl group adopts a planar conformation, while the disulfanyl bridge may introduce rotational flexibility .

Synthetic Pathways and Challenges

Proposed Synthesis

While no published protocols explicitly describe the synthesis of 3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine, a plausible route involves:

  • Functionalization of L-alanine: Protection of the amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups .

  • Disulfanyl Coupling: Reaction of protected L-alanine with 3-mercapto-2-methylfuran under oxidative conditions (e.g., iodine/H₂O₂) to form the disulfanyl bond .

  • Deprotection: Acidic or basic cleavage of protecting groups to yield the free amino acid.

Table 2: Key Reaction Parameters for Analog Synthesis

StepReagents/ConditionsYield (%)Reference Analog
Amino ProtectionBoc₂O, NaOH, DMF85–90
Thiol CouplingI₂, H₂O₂, EtOH60–70
DeprotectionTFA/CH₂Cl₂ (1:1)>95

Analytical Characterization

Hypothetical characterization data for the target compound, extrapolated from analogs:

  • FT-IR: Peaks at 2550–2600 cm⁻¹ (S-S stretch), 1700 cm⁻¹ (C=O), and 1600 cm⁻¹ (furan C=C) .

  • NMR:

    • ¹H NMR (D₂O): δ 6.2–6.4 (furan protons), δ 3.8 (α-H), δ 1.4 (CH₃) .

    • ¹³C NMR: δ 175.2 (COOH), δ 55.1 (Cα), δ 20.1 (CH₃) .

Physicochemical Properties and Stability

Solubility and Stability

  • Aqueous Solubility: Estimated >10 mg/mL (similar to 3-(2-furyl)-L-alanine ).

  • Thermal Stability: Decomposition expected above 200°C, based on furan thermolysis data .

Redox Behavior

The S-S bond is susceptible to reduction (e.g., by glutathione), potentially generating 3-mercapto-2-methylfuran and L-alanine as metabolites .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop high-yield, enantioselective routes.

  • Crystallography: Resolve 3D structure to elucidate S-S bond geometry.

  • In Vivo Studies: Assess bioavailability and toxicity in model organisms.

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